Acide éthacrynique

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Ethacrynic acid primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and the macula densa . NKCC2 plays a crucial role in the reabsorption of sodium, potassium, and chloride ions in the kidneys .

Mode of Action

Ethacrynic acid acts by inhibiting the NKCC2 . This inhibition primarily occurs in the ascending limb of Henle, but also in the proximal and distal tubules . The inhibition of NKCC2 leads to the excretion of sodium, potassium, and chloride ions, resulting in increased urinary output and reduction in extracellular fluid .

Biochemical Pathways

The inhibition of NKCC2 by ethacrynic acid disrupts the normal reabsorption of ions in the kidneys, affecting the overall fluid and electrolyte balance in the body . This action can lead to diuresis, or increased urine production, which is the primary therapeutic effect of ethacrynic acid .

Pharmacokinetics

Ethacrynic acid is rapidly absorbed from the gastrointestinal tract . Following oral administration, the diuretic effect occurs within 30 minutes and peaks in about 2 hours . After intravenous administration, diuresis usually occurs within 5 minutes and reaches a maximum within 15–30 minutes .

Result of Action

The primary result of ethacrynic acid’s action is diuresis, leading to increased urinary output and reduction in extracellular fluid . This makes it effective in treating conditions like edema associated with congestive heart failure, liver cirrhosis, and renal disease .

Action Environment

The efficacy and stability of ethacrynic acid can be influenced by various environmental factors. It has recently emerged as a potential anticancer agent, with a novel mechanism of action . Its cytotoxicity varies among different cancer cells, with breast cancer, malignant glioma, and prostate cancer cells being more sensitive .

Applications De Recherche Scientifique

Etacrynic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a scaffold for synthesizing new materials.

Medicine: Etacrynic acid is being repurposed as an anticancer agent due to its ability to regulate cancer hallmark processes.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Analyse Biochimique

Biochemical Properties

Ethacrynic acid has been found to inhibit human factor XIIIa, a transglutaminase that works at the end of the coagulation process to form an insoluble, rigid, and cross-linked fibrin-rich blood clot . The inhibition of factor XIIIa by Ethacrynic acid has been reported to result in a bleeding diathesis .

Cellular Effects

Ethacrynic acid appears to significantly inhibit the factor XIIIa-mediated polymerization of fibrinogen as well as the formation of fibrinogen – α2-antiplasmin complex . This indicates that Ethacrynic acid affects the physiological functions of factor XIIIa .

Molecular Mechanism

Molecular modeling studies have demonstrated that the Michael acceptor of Ethacrynic acid forms a covalent bond with the catalytic residue of Cys314 in the active site of factor XIIIa . This suggests that Ethacrynic acid exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition .

Temporal Effects in Laboratory Settings

The effects of Ethacrynic acid on factor XIIIa and its mediated biological processes were evaluated using a variety of techniques, including a bisubstrate-based fluorescence trans-glutamination assay and SDS-PAGE experiments . The results involving Ethacrynic acid were the average of at least three experiments .

Metabolic Pathways

Ethacrynic acid operates on the ascending limb of the Henle loop, as well as the proximal and distal tubules . This action results in increased urinary output, which is often dose-dependent and related to the amount of fluid accumulated .

Transport and Distribution

Ethacrynic acid inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Subcellular Localization

Ethacrynic acid targets functional proteins on mitochondrial membranes, including adenine nucleotide translocases (ANTs) . This suggests that Ethacrynic acid may be localized to the mitochondria within cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide éthacrynique implique la réaction de l'acide 4-butyryl-2,3-dichlorophénoxyacétique avec des réactifs appropriés dans des conditions contrôlées . Le processus comprend généralement des étapes telles que la chloration, l'estérification et l'hydrolyse pour obtenir le produit final.

Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés.

Analyse Des Réactions Chimiques

Types de réactions : L'acide éthacrynique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Substitution : La partie acide phénoxyacétique permet des réactions de substitution, conduisant à la formation de divers dérivés.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des composés réduits et des dérivés d'acide phénoxyacétique substitués .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Médecine : L'this compound est en cours de repositionnement comme agent anticancéreux en raison de sa capacité à réguler les processus caractéristiques du cancer.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique.

5. Mécanisme d'action

L'this compound exerce ses effets en inhibant le cotransporteur sodium-potassium-chlorure (NKCC2) dans la branche ascendante épaisse de l'anse de Henlé et dans la macula densa . Cette inhibition conduit à une excrétion accrue des ions sodium, potassium et chlorure, ce qui se traduit par une augmentation du débit urinaire et une réduction du liquide extracellulaire . De plus, l'this compound affecte la glutathion réductase et l'expression des gènes de détoxification, ce qui conduit à une augmentation du stress oxydatif cellulaire .

Composés similaires :

Bumetanide : Un diurétique de l'anse puissant avec un mécanisme d'action similaire mais une structure chimique différente.

Torsemide : Un diurétique de l'anse avec une durée d'action plus longue que l'this compound.

Unicité de l'this compound : L'this compound est unique en raison de sa structure non sulfamidée, ce qui le rend adapté aux patients allergiques aux sulfamides . Sa courbe dose-réponse raide nécessite un dosage prudent pour éviter des variations significatives de la réponse biologique . De plus, son potentiel comme agent anticancéreux le distingue des autres diurétiques de l'anse .

Comparaison Avec Des Composés Similaires

Furosemide: Another loop diuretic with a sulfonamide group, making it unsuitable for individuals with sulfa allergies.

Bumetanide: A potent loop diuretic with a similar mechanism of action but different chemical structure.

Torsemide: A loop diuretic with a longer duration of action compared to etacrynic acid.

Uniqueness of Etacrynic Acid: Etacrynic acid is unique due to its non-sulfonamide structure, making it suitable for patients with sulfa allergies . Its steep dose-response curve requires careful dosing to avoid significant biological response variations . Additionally, its potential as an anticancer agent sets it apart from other loop diuretics .

Propriétés

IUPAC Name |

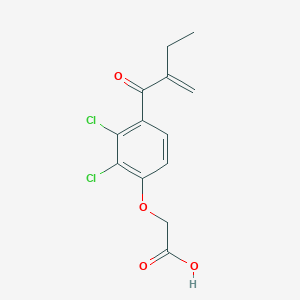

2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOLMBLBETYQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2O4 | |

| Record name | ETHACRYNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6500-81-8 (hydrochloride salt) | |

| Record name | Ethacrynic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025257 | |

| Record name | Ethacrynic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethacrynic acid is a white solid. (NTP, 1992), Solid | |

| Record name | ETHACRYNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethacrynic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Sparingly soluble in water, aq acids; soluble in chloroform, Very slightly soluble in water but soluble in most organic solvents such as alcohols, chloroform, and benzene, 1.94e-02 g/L | |

| Record name | ETHACRYNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHACRYNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethacrynic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ethacrynic acid inhibits symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules. This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid. Diuretics also lower blood pressure initially by reducing plasma and extracellular fluid volume; cardiac output also decreases, explaining its antihypertensive action. Eventually, cardiac output returns to normal with an accompanying decrease in peripheral resistance. Its mode of action does not involve carbonic anhydrase inhibition., Optimal diuretic activity depends on at least 2 structural requirements: (1) methylene and adjacent ketone groups capable of reacting with sulfhydryl radicals of presumed receptor, and (2) substituents on aromatic nucleus., In vitro, ethacrynic acid inhibits the active transport of chloride in the lumen of the ascending limb of the loop of Henle, thereby diminishing reabsorption of sodium and chloride at that site. Because this inhibition occurred with lower concns of ethacrynic acid in the presence of cysteine, it has been proposed that the ethacrynate-cysteine metabolite is the most active form of the drug. The drug increases potassium excretion in the distal renal tubule. Ethacrynic acid does not inhibit carbonic anhydrase, and it is not an aldosterone antagonist. Aldosterone secretion may incr during therapy with the drug and may contribute to the hypokalemia caused by ethacrynic acid., ...IRREVERSIBLY COMBINES WITH 2 THIOL GROUPS OF GLYCERALDEHYDE 3-PHOSPHATE DEHYDROGENASE, THUS INACTIVATING THE ENZYME. HOWEVER, IT IS NOT POSSIBLE TO ATTRIBUTE DIURETIC ACTION TO THIS TYPE OF BIOCHEMICAL REACTION... | |

| Record name | Etacrynic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHACRYNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White, or practically white, crystalline powder | |

CAS No. |

58-54-8 | |

| Record name | ETHACRYNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethacrynic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethacrynic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etacrynic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHACRYNIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHACRYNIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethacrynic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etacrynic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHACRYNIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5DP350VZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHACRYNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethacrynic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °F (NTP, 1992), 118.5-120.5, 121-122 °C, 122.5 °C | |

| Record name | ETHACRYNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Etacrynic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHACRYNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethacrynic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ethacrynic acid primarily acts as a loop diuretic by inhibiting the Na+-K+-2Cl− symporter in the thick ascending limb of the loop of Henle. [] This inhibition prevents the reabsorption of sodium, chloride, and water, leading to increased urine output. []

ANone: Ethacrynic acid exhibits anti-inflammatory properties by inhibiting multiple steps in the NF-κB signaling pathway. [, ] It prevents the degradation of IκBα and IκBβ, hinders DNA binding of p65 and p50 subunits, and ultimately suppresses NF-κB-dependent gene expression. [, ]

ANone: Yes, ethacrynic acid acts as a GST inhibitor. It binds to the H site of human pi class GST P1-1, particularly when glutathione occupies the G site. [] This binding inhibits the enzyme's detoxifying activity. [, ]

ANone: Ethacrynic acid induces changes in mitochondrial shape and distribution. [] It promotes the transient formation of a mitochondrial reticulum aligned along microtubules. [] This effect is attributed to ethacrynic acid's action as a sulfhydryl reagent and can be prevented by dithiothreitol. []

ANone: The molecular formula of ethacrynic acid is C13H12Cl2O4, and its molecular weight is 303.14 g/mol.

ANone: Modification of the aliphatic carbon-carbon double bond in ethacrynic acid significantly reduces or eliminates its inhibitory effects on oxidative metabolism. [] This suggests that the intact double bond is crucial for its activity. []

ANone: Yes, sulfhydryl-containing compounds can prevent the inhibition of oleic acid oxidation by ethacrynic acid. [] This suggests a potential interaction between ethacrynic acid and cellular sulfhydryl groups. []

ANone: The onset of action is rapid, typically within 30 minutes after oral administration and 5 minutes after intravenous administration. [] The diuretic effect lasts approximately 6-8 hours after oral dosing and 2-4 hours after intravenous administration. []

ANone: Ethacrynic acid is eliminated primarily through biliary excretion and urine, both as the parent drug and metabolites, including a cysteine adduct. []

ANone: Yes, the route of administration can influence the effects of ethacrynic acid on electrolyte excretion. For example, intravenous administration of ethacrynic acid in ponies decreased fecal sodium excretion, while oral administration reduced both urinary and fecal sodium excretion. []

ANone: Studies have utilized various cell types, including: - Macrophage-like RAW 264.7 cells for investigating NF-κB pathway inhibition. [, ] - Human fibroblasts, African Green Monkey B‐SC‐1 kidney cells, and Chinese hamster ovary cells for examining mitochondrial morphology. [] - Isolated rat pancreatic acini for assessing exocrine secretion function. [] - Human melanoma cell line (RPMI 8322) for investigating its effect on melphalan cytotoxicity. []

ANone: Research has employed various animal models, including: - Dogs for studying renal hemodynamics, electrolyte excretion, and diuretic effects. [, , , , , , ] - Rats for investigating natriuretic potency, effects on tissue electrolytes, and microsomal protein synthesis. [, , ] - Guinea pigs for evaluating ototoxicity, cochlear function, and endolymphatic potential. [, , , , , ] - Ponies for studying electrolyte excretion in urine and feces. [] - Chickens for exploring effects on learning and memory processes. []

ANone: Yes, clinical trials have investigated the use of ethacrynic acid as a diuretic in patients with congestive heart failure and other edematous states. [, , ] It has also been tested as an adjuvant in chemotherapy due to its inhibitory effects on GSTs. []

ANone: Ethacrynic acid can cause several adverse effects, primarily related to its potent diuretic action:* Ototoxicity: Ethacrynic acid is known to be ototoxic, potentially causing temporary or permanent hearing loss. [, , , , , ] This risk is increased when combined with aminoglycoside antibiotics. [, , , , ]* Metabolic alkalosis: Ethacrynic acid can disrupt electrolyte balance, potentially leading to metabolic alkalosis, particularly with prolonged use. [, ]* Hypokalemia: The drug's diuretic action can lead to excessive potassium loss, resulting in hypokalemia. [, , ]* Gastrointestinal disturbances: Some individuals may experience gastrointestinal symptoms like nausea, vomiting, or diarrhea. []* Hemolysis: Ethacrynic acid can cause red blood cell lysis, especially at high concentrations or with prolonged exposure. [] This risk should be considered for intravenous administration. []

ANone: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of ethacrynic acid and its metabolites in equine urine. [] These assays offer rapid, sensitive, and specific detection of the drug. []

ANone: Yes, other loop diuretics include furosemide and bumetanide. [] These alternatives may be less ototoxic than ethacrynic acid. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.